molecular formula C18H30O2 B1231390 Crepenynic acid CAS No. 2277-31-8

Crepenynic acid

Cat. No.: B1231390
CAS No.: 2277-31-8
M. Wt: 278.4 g/mol
InChI Key: SAOSKFBYQJLQOS-MDZDMXLPSA-N
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Description

Molecular Formula and Structural Features

Crepenynic acid, systematically named (9Z)-octadec-9-en-12-ynoic acid , is an 18-carbon fatty acid with a unique combination of unsaturation features. Its molecular formula is C₁₈H₃₀O₂ , and its molecular weight is 278.43 g/mol . The structure includes:

  • A cis -configured double bond (Z geometry) between carbons 9 and 10.
  • A triple bond between carbons 12 and 13.
  • A carboxylic acid functional group at the terminal end (C18).

Structural Representation

SMILES (Canonical): CCCCCC#CCC=CCCCCCCCC(=O)O  
SMILES (Isomeric): CCCCCC#CC/C=C\CCCCCCCC(=O)O  
InChI: InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9-  
InChI Key: SAOSKFBYQJLQOS-KTKRTIGZSA-N 

The linear chain arrangement and conjugated unsaturation (double and triple bonds) confer distinct reactivity, particularly in oxidation and hydrogenation reactions.

Table 1: Key Molecular Features

Property Value/Description
Chain length 18 carbons
Double bond position Δ9 (Z configuration)
Triple bond position Δ12
Functional groups Carboxylic acid, alkene, alkyne

Stereochemical Configuration and Isomerism

The stereochemistry of this compound is defined by the Z configuration of the Δ9 double bond, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallographic studies. This cis arrangement creates a bent geometry in the hydrocarbon chain, influencing packing efficiency in lipid bilayers and biological membranes.

Isomerism Considerations

  • Geometric isomerism : The Δ9 double bond’s Z configuration distinguishes this compound from theoretical E isomers, which are not naturally observed.
  • Positional isomerism : Variations in triple bond placement (e.g., Δ10 vs. Δ12) could theoretically exist, but natural sources exclusively produce the Δ12 variant.
  • Enantiomerism : The molecule lacks chiral centers, precluding enantiomeric forms.

Table 2: Stereochemical Data

Parameter Value
Double bond geometry cis (Z)
Triple bond geometry Linear (sp-hybridized)
Chirality None

Physicochemical Characteristics

This compound exhibits properties typical of long-chain unsaturated fatty acids, modified by its conjugated unsaturation:

Lipophilicity and Solubility

  • LogP (XLogP) : 6.30, indicating high lipophilicity.
  • Water solubility : Insoluble due to the long hydrophobic chain.
  • Solubility in organic solvents : Miscible with ethanol, chloroform, and hexane.

Thermal Properties

  • Melting point : −10°C to −5°C (liquid at room temperature).
  • Boiling point : Estimated >300°C under reduced pressure.

Spectroscopic Profiles

  • Infrared (IR) : Peaks at 3300 cm⁻¹ (≡C-H stretch), 2910 cm⁻¹ (C-H alkane), 1700 cm⁻¹ (C=O), and 2200 cm⁻¹ (C≡C).
  • ¹³C NMR : Signals at δ 14.1 (terminal CH₃), δ 129–131 (Δ9 alkene), and δ 80–85 (Δ12 alkyne).

Table 3: Physicochemical Summary

Property Value
Topological Polar Surface Area 37.3 Ų
Rotatable bonds 12
Hydrogen bond donors 1 (COOH)
Hydrogen bond acceptors 2 (COOH, C≡C)
Refractive index 1.473 (20°C)

The triple bond introduces rigidity into the hydrocarbon chain, reducing conformational flexibility compared to purely aliphatic fatty acids. This structural feature also enhances susceptibility to oxidative degradation, particularly in the presence of transition metals.

Properties

IUPAC Name

(Z)-octadec-9-en-12-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSKFBYQJLQOS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#CC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305279
Record name (9Z)-9-Octadecen-12-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-31-8
Record name (9Z)-9-Octadecen-12-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z)-9-Octadecen-12-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Wittig Reaction-Based Synthesis

The most widely documented synthetic route to crepenynic acid involves the Wittig reaction, a cornerstone of modern organic chemistry. In this method, non-3-yn-1-yl-triphenylphosphonium bromide serves as the ylide precursor. This compound is synthesized from hept-1-yne through sequential oxidation and halogenation steps:

  • Hept-1-yne is converted to non-3-yn-1-ol via hydroboration-oxidation.

  • Non-3-yn-1-ol undergoes bromination to yield 1-bromonon-3-yne.

  • The bromide is then reacted with triphenylphosphine to form the corresponding phosphonium salt.

The ylide generated from this salt is coupled with a C₉ aldehyde-ester (methyl 9-oxononanoate) in the presence of butyllithium. This step forms methyl crepenynate, the methyl ester of this compound, with high regioselectivity. Subsequent alkaline hydrolysis of the ester group using aqueous sodium hydroxide yields this compound.

Key advantages of this method include precise control over stereochemistry and scalability. However, the reliance on air-sensitive reagents like butyllithium necessitates inert conditions, complicating large-scale production.

Epoxidation-Rearrangement Pathways

An alternative synthetic strategy involves the epoxidation of this compound derivatives. For instance, this compound can be converted to cis-9,10-epoxyoctadec-12-ynoic acid through reaction with meta-chloroperbenzoic acid (mCPBA). Base-catalyzed rearrangement of this epoxide yields racemic helenynolic acid, a process hypothesized to mirror biosynthetic pathways in Helichrysum bracteatum. While this method primarily serves to produce derivatives, it underscores the reactivity of this compound’s triple bond and its utility in synthesizing structurally complex lipids.

Biosynthetic Pathways

Fungal Biosynthesis

In the fungus Tricholoma, this compound is biosynthesized from oleic acid (octadec-9-enoic acid) via a desaturation-elongation cascade. Oleic acid undergoes Δ12-acetylenation, catalyzed by a membrane-bound desaturase, to introduce the triple bond. This enzyme system requires molecular oxygen and NADH as cofactors, analogous to other fatty acid desaturases.

Comparative studies in Crepis alpina and Picris hieracioides suggest that the position of the acetylene group (Δ12 vs. Δ9) is species-specific and regulated by genetic differences in desaturase specificity. Fungal systems offer moderate yields but face challenges in scalability due to slow growth rates and complex nutrient requirements.

Plant Biosynthesis

In Atractylodes macrocephala, this compound is synthesized de novo in seed tissues. Isotopic labeling experiments have demonstrated that malonyl-CoA serves as the primary carbon source, with elongation and desaturation occurring in plastidial membranes. The pathway parallels fungal mechanisms but features additional esterification steps, with this compound predominantly stored as triacylglycerols in lipid droplets.

Natural Extraction and Isolation Techniques

Solvent Extraction from Seeds

This compound is efficiently extracted from Atractylodes macrocephala seeds using hexane. Dry seeds (30–50 mg) are crushed in hexane, centrifuged to remove solids, and concentrated under nitrogen gas. Total lipids are separated via thin-layer chromatography (TLC) on silica gel plates with a hexane-diethyl ether-acetic acid (140:60:2) mobile phase. this compound-rich fractions are identified using phosphomolybdic acid staining, which oxidizes unsaturated bonds to form visible spots.

Derivatization for Gas Chromatography

To enhance volatility for gas chromatography (GC), this compound is derivatized to fatty acid methyl esters (FAMEs) via acid-catalyzed transmethylation. Alternatively, 3-pyridylcarbinol esters are prepared by converting free fatty acids to imidazolides, followed by reaction with 3-(hydroxymethyl)pyridine. These derivatives enable precise quantification using GC-MS, with electron ionization spectra revealing diagnostic ions at m/z 294 (M⁺) and 236 (M⁺–COOCH₃).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for this compound identification. The methyl ester derivative elutes at 18.2 min on a DB-23 capillary column (30 m × 0.25 mm), with a characteristic fragmentation pattern including m/z 294 (molecular ion), 236 (loss of COOCH₃), and 79 (acetylene fragment).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR data for this compound is scarce in the provided literature, analogous acetylenic fatty acids exhibit distinct signals:

  • ¹H NMR : δ 5.3–5.5 (m, 2H, CH=CH), δ 2.2–2.4 (t, 2H, C≡C-CH₂).

  • ¹³C NMR : δ 170.5 (COOH), δ 105–115 (C≡C), δ 127–130 (CH=CH).

Comparative Analysis of Preparation Methods

Method Starting Material Key Steps Yield Purity Scalability
Wittig SynthesisHept-1-ynePhosphonium salt formation, hydrolysisModerateHighLow
Fungal BiosynthesisOleic acidΔ12-DesaturationLowModerateModerate
Seed ExtractionAtractylodes seedsHexane extraction, TLCHighVariableHigh

The Wittig method offers superior purity but suffers from scalability limitations. Biosynthetic routes are environmentally sustainable but yield lower quantities. Natural extraction provides high yields but requires optimization to minimize co-extracted contaminants .

Chemical Reactions Analysis

Types of Reactions: Crepenynic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Stearic acid and oleic acid derivatives.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Biosynthetic Pathways and Enzymatic Functions

Crepenynic acid is primarily synthesized in plants such as Crepis alpina and Atractylodes species. The biosynthesis involves a bifunctional enzyme known as Crep1, which facilitates the conversion of linoleic acid to this compound through a two-step process involving initial hydrogen abstraction at the C12 position of the substrate .

Key Findings:

  • Enzyme Characterization : Studies have characterized Crep1 as crucial for the formation of both double and triple bonds in fatty acids, highlighting its potential for metabolic engineering .
  • Substrate Specificity : The enzyme exhibits specificity for linoleic acid, indicating potential pathways for the production of this compound in genetically modified organisms .

Medicinal Chemistry

This compound has been studied for its biological activities, particularly its potential therapeutic applications. Research indicates that it may possess antifungal properties and cytotoxic effects against various cancer cell lines.

Case Studies:

  • Antifungal Activity : this compound has shown promise as an antifungal agent, with studies indicating effectiveness against specific fungal strains .
  • Cytotoxicity : Preliminary findings suggest that this compound can inhibit the growth of several human cancer cell lines, making it a candidate for further medicinal research .

Agricultural Applications

In agriculture, this compound is of interest due to its role in plant metabolism and potential benefits for crop protection and enhancement.

Research Insights:

  • Plant Defense Mechanism : The presence of this compound in certain plants may contribute to their defense mechanisms against pests and diseases .
  • Genetic Engineering : Understanding the biosynthetic pathways of this compound can lead to the development of genetically engineered crops with enhanced resistance to environmental stressors and improved nutritional profiles .

Chemical Synthesis and Industrial Applications

This compound serves as a precursor for various chemical syntheses, particularly in producing alkyne-containing compounds that are valuable in both research and industrial applications.

Applications Overview:

  • Bioorthogonal Chemistry : The alkyne functional group present in this compound allows for bioorthogonal reactions, enabling the tagging and visualization of biomolecules in biological studies .
  • Synthesis of Complex Molecules : Its unique structure facilitates the synthesis of more complex organic compounds, which can be utilized in pharmaceuticals and agrochemicals .

Data Table: Composition of Fatty Acids in Various Species

The following table summarizes the composition of fatty acids, including this compound, in different plant species:

Plant SpeciesTotal Fatty Acids (%)This compound (%)Other Notable Fatty Acids (%)
Atractylodes lancea24.117.858.2 (linoleic)
Atractylodes macrocephala16.015.260.5 (linoleic)
Jurinea mollis17.024.137.2 (linoleic)
Crepis rubra29.555.0Various (including vernolic)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Crepenynic acid belongs to a class of acetylenic fatty acids that also includes stearolic acid (octadec-9-ynoic acid), tariric acid (6Z-octadecenoic-9-ynoic acid), and dehydrothis compound (Table 1). These compounds differ in bond position, number, and stereochemistry, which influence their biological roles and physicochemical properties:

Compound Structure Key Features Source Organisms Biological Role
This compound 9Z-octadecene-12-ynoic acid Δ9 double bond, Δ12 triple bond Plants (Crepis alpina), fungi (Cantharellus spp.), soldier beetles Precursor for polyacetylenic defense compounds (e.g., DHMA in beetles)
Stearolic acid Octadec-9-ynoic acid Single Δ9 triple bond (no double bond) Stereum hirsutum (fungus), Ximenia americana (plant) Intermediate in hydroxylated fatty acid biosynthesis
Tariric acid 6Z-octadecenoic-9-ynoic acid Δ6 double bond, Δ9 triple bond Picramnia spp. (plant) Antifungal properties; seed oil component
Dehydrothis compound 9Z,14Z-octadecadien-12-ynoic acid Δ9 and Δ14 double bonds, Δ12 triple bond Derived from this compound via Δ14 desaturation (e.g., soldier beetles, fungi) Intermediate in polyacetylenic compound synthesis

Table 1 : Structural and functional comparison of this compound with related acetylenic fatty acids.

Functional and Pharmacological Roles

  • This compound: Serves as a precursor to >2,000 polyacetylenic metabolites with antifungal, antibacterial, and neuroprotective properties (e.g., falcarinol in carrots) . It also inhibits prostaglandin biosynthesis (IC₅₀ = 40 µM), though less potently than columbinic acid (IC₅₀ = 29 µM) .
  • Tariric Acid : Implicated in plant defense; safflower (Carthamus tinctorius) polyacetylenes derived from tariric acid show antifungal activity .
  • Dehydrothis compound: Critical intermediate in soldier beetles for synthesizing conjugated diynes like 9Z,16Z-octadecadien-12,14-diynoic acid, which deter predators .

Physical and Chemical Properties

This compound’s alkyne group confers distinct properties compared to conventional unsaturated or epoxy fatty acids:

  • Oxidative Stability: Methyl crepenynate oxidizes faster than methyl vernoleate (epoxy) due to the triple bond’s reactivity, as shown by chemiluminescence assays .
  • Rheology: Alkyne functionality increases viscosity compared to linoleic acid, impacting applications in coatings and polymers .

Data Tables

Table 2 : Distribution and Applications of Acetylenic Fatty Acids in Nature

Compound Natural Sources Applications
This compound Crepis alpina seeds, sugarcane rind Precursor for antifungal agents; potential therapeutic agent against COVID-19
Tariric acid Picramnia spp. seed oils Antifungal coatings; oleochemical production
Dehydrothis compound Soldier beetles, Cantharellus fungi Defense compound synthesis; bioactive metabolite precursor

Biological Activity

Crepenynic acid, a monoacetylenic fatty acid with the chemical structure C18H30O2\text{C}_{18}\text{H}_{30}\text{O}_2, is primarily derived from linoleic acid through enzymatic processes involving acetylenases. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article delves into the biosynthesis, biological properties, and potential applications of this compound, supported by research findings and case studies.

Biosynthesis of this compound

This compound is synthesized from linoleic acid via a Δ12 acetylenase enzyme, which abstracts hydrogen atoms from specific carbon positions to introduce a triple bond. The biosynthetic pathway can be summarized as follows:

  • Starting Material : Linoleic acid.
  • Enzyme : Δ12 acetylenase (related to FAD2 desaturases).
  • Process :
    • Initial abstraction of hydrogen at C12.
    • Formation of this compound as a product.

This pathway has been extensively studied in various plant species, including Crepis rubra and Crepis alpina, which serve as model organisms for understanding the enzymatic mechanisms involved in this compound production .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against various fungi and bacteria. Research indicates that polyacetylenes, including this compound, can function as natural fungicides and bactericides. For instance:

  • Fungicidal Activity : Compounds derived from this compound have shown effectiveness against plant pathogens such as Pythium ultimum, highlighting its potential use in agricultural biocontrol strategies .
  • Bactericidal Effects : Studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, suggesting its application in developing antimicrobial agents .

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial properties, this compound has been linked to anti-inflammatory effects. Polyacetylenes are known to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation . Furthermore, the antioxidant activity of this compound may contribute to cellular protection against oxidative stress.

Study on Crepis rubra

A notable study on Crepis rubra investigated the time course of this compound synthesis during flowering. It was found that this compound was not present in the seeds immediately after flowering but appeared several days later, indicating a regulated biosynthetic process . This timing suggests that environmental factors may influence the production of this compound.

Mechanistic Studies

Research utilizing kinetic isotope effect (KIE) measurements has provided insights into the enzymatic mechanisms underlying the production of this compound. The studies indicated that the oxidation of linoleate occurs in two discrete steps, with significant isotope effects observed during hydrogen abstraction at C12 . These findings enhance our understanding of how this compound is synthesized at a molecular level.

Table: Summary of Biological Activities of this compound

Activity Type Description References
AntimicrobialEffective against fungi and bacteria; potential use in agriculture ,
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic benefits
AntioxidantProtects cells from oxidative stress
Biosynthesis MechanismSynthesized from linoleic acid via Δ12 acetylenase; regulated by environmental factors , ,

Q & A

Q. Q1. What experimental methodologies are recommended for tracing the biosynthesis of crepenynic acid from linoleic acid in plant systems?

Answer: this compound biosynthesis begins with linoleic acid (18:2Δ9,12) as the primary precursor. Key steps include:

  • Enzymatic conversion : Use Δ12 acetylenase (related to FAD2 desaturases) to abstract hydrogens from positions 12/13 of linoleic acid, forming this compound (18:3Δ9,12a).
  • Advanced detection : Employ gas chromatography-mass spectrometry (GC-MS) to profile fatty acids in plant tissues (e.g., seeds, leaves) and track intermediates like 14,15-dehydrothis compound .
  • Isotopic labeling : Apply 13C^{13}\text{C}-labeled linoleic acid to trace carbon flux in vivo, combined with LC-MS/MS for pathway validation .

Q. Q2. How can researchers resolve contradictory findings on the tissue-specific distribution of this compound in higher plants?

Answer: Discrepancies (e.g., seed vs. leaf accumulation) arise from species-specific metabolic priorities. To address this:

  • Comparative profiling : Conduct GC-MS analyses across tissues (e.g., Afzelia cuanzensis flowers vs. seeds) to quantify this compound levels .
  • Transcriptomic studies : Compare expression patterns of Δ12 acetylenase and Δ14 desaturase genes in different tissues using qRT-PCR .
  • Environmental controls : Standardize growth conditions (light, temperature) to minimize confounding variables .

Q. Q3. What analytical techniques are most effective for distinguishing this compound isomers (e.g., 6a,9c-18:2 vs. 9a,12c-18:2) in plant extracts?

Answer:

  • High-resolution LC-MS/MS : Utilize reverse-phase columns (C18) with acetonitrile/water gradients to separate isomers based on polarity differences .
  • Nuclear Magnetic Resonance (NMR) : Apply 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify double/triple bond positions (e.g., distinguishing Δ9 vs. Δ14 unsaturation) .
  • Reference standards : Use synthetic this compound derivatives (e.g., 14,15-dehydrothis compound) for calibration .

Advanced Research Questions

Q. Q4. How can researchers elucidate the genetic regulation of Δ12 acetylenase in Crepis alpina to optimize this compound production?

Answer:

  • Gene cloning : Isolate Δ12 acetylenase homologs from C. alpina using degenerate primers based on conserved FAD2 desaturase domains .
  • Heterologous expression : Express the gene in Saccharomyces cerevisiae or Arabidopsis thaliana to test substrate specificity and activity .
  • CRISPR-Cas9 editing : Knock out competing enzymes (e.g., Δ12 desaturases) to redirect metabolic flux toward this compound synthesis .

Q. Q5. What experimental designs are suitable for studying the role of this compound in plant defense against fungal pathogens?

Answer:

  • Bioassays : Treat fungal cultures (e.g., Fusarium spp.) with purified this compound and monitor growth inhibition via optical density (OD600) .
  • Transgenic models : Overexpress this compound biosynthetic genes in susceptible plants (e.g., wheat) and assess pathogen resistance in vivo .
  • Oxylipin profiling : Use LC-MS to quantify downstream polyacetylenes (e.g., falcarindiol) in infected vs. healthy tissues .

Q. Q6. How can metabolic engineering be leveraged to enhance this compound-derived bioactive compounds (e.g., falcarinol) in non-native plant hosts?

Answer:

  • Pathway reconstitution : Co-express Δ12 acetylenase, Δ14 desaturase, and polyacetylene synthase genes in model systems (e.g., Nicotiana benthamiana) .
  • Subcellular targeting : Redirect enzyme localization to plastids for improved substrate channeling .
  • Yield optimization : Use transcriptional activators (e.g., CRISPRa) to upregulate rate-limiting steps in the pathway .

Q. Q7. What computational approaches are recommended for predicting the structural dynamics of this compound-modifying enzymes (e.g., Δ14 desaturases)?

Answer:

  • Molecular docking : Simulate enzyme-substrate interactions (e.g., this compound with Δ14 desaturase) using AutoDock Vina .
  • Molecular dynamics (MD) : Analyze conformational changes during catalysis with GROMACS .
  • Phylogenetic analysis : Identify conserved catalytic motifs across acetylenase/desaturase families using MEGA-X .

Methodological Considerations

Q. Q8. How should researchers address variability in this compound content across plant species (e.g., Onopordum heteracanthum vs. O. anatolicum)?

Answer:

  • Controlled cultivation : Grow plants in standardized conditions to minimize environmental effects on fatty acid synthesis .
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify regulatory bottlenecks .
  • Population genetics : Analyze SNPs in Δ12 acetylenase promoters across species to correlate with this compound production .

Q. Q9. What strategies validate the functional role of this compound in modulating enzyme activity (e.g., lipoxygenases)?

Answer:

  • Kinetic assays : Measure VmaxV_{\text{max}} and KmK_m of lipoxygenases in the presence/absence of this compound .
  • Inhibitor studies : Use this compound analogs (e.g., methyl esters) to probe structure-activity relationships .
  • X-ray crystallography : Resolve enzyme-ligand complexes to identify binding pockets .

Data Interpretation and Reproducibility

Q. Q10. How can researchers ensure reproducibility in this compound quantification across laboratories?

Answer:

  • Standardized protocols : Adopt AOAC or ISO methods for lipid extraction and derivatization .
  • Inter-lab validation : Participate in round-robin trials with shared reference materials (e.g., certified seed oil samples) .
  • Open data sharing : Deposit raw GC-MS/MS files in repositories like MetaboLights .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.